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molecular formula C6H4BrNO B1277881 5-Bromopyridine-2-carbaldehyde CAS No. 31181-90-5

5-Bromopyridine-2-carbaldehyde

Cat. No. B1277881
M. Wt: 186.01 g/mol
InChI Key: ZQVLPMNLLKGGIU-UHFFFAOYSA-N
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Patent
US07977372B2

Procedure details

To a solution of 5-bromo-2-iodopyridine (14.2 g, 50 mmol) in dry THF (160 mL) was added dropwise isopropylmagnesium (30 mL, 60 mmol) at −20 degrees Celsius under N2. After addition, the reaction mixture was stirred for about 2 h at the same temperature, and then DMF (5.11 g, 70 mmol) was added while keeping the temperature under 0 degrees Celsius. The reaction temperature was allowed to rise to rt and stirred for 1 hour, quenched with saturated ammonium chloride (10 ml), and then the solution pH was adjusted to 7-8 with 2.0 M HCl. The solvent was removed and extracted with ethyl acetate (2×200 mL). The combined organic layer was washed with brine, dried with Na2SO4, filtered, and evaporated to obtain 8.5 g (90%) of a yellow solid product which was used directly in the next step without further purification. MS: calc'd 186 (MH+), exp 186 (MH+).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
5.11 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[N:6][CH:7]=1.C([Mg])(C)C.CN([CH:16]=[O:17])C>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:16]=[O:17])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)I
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)[Mg]
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.11 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for about 2 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
under 0 degrees Celsius
CUSTOM
Type
CUSTOM
Details
to rise to rt
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride (10 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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